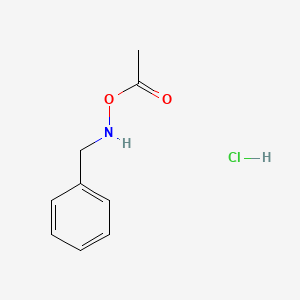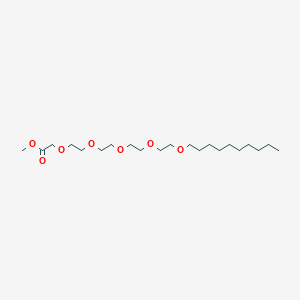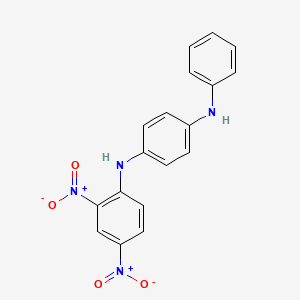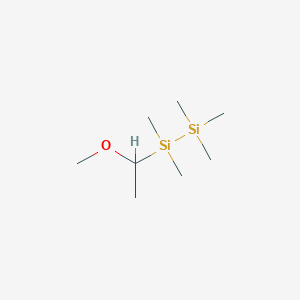
(Benzylamino) acetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a solid substance that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Benzylamino) acetate;hydrochloride can be achieved through several methods. One common method involves the reaction of benzylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of ethyl (benzylamino)acetate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Benzylamino) acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylacetamide, while reduction can produce benzylamine .
Aplicaciones Científicas De Investigación
(Benzylamino) acetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, including drug development and pharmacological studies.
Industry: Employed in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of (Benzylamino) acetate;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: A related compound with a similar structure but different functional groups.
Phenylmethanamine: Another similar compound with variations in the amine group.
N-Benzylglycine ethyl ester: Shares structural similarities but differs in its ester group
Uniqueness
(Benzylamino) acetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
112032-42-5 |
|---|---|
Fórmula molecular |
C9H12ClNO2 |
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
(benzylamino) acetate;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-8(11)12-10-7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3;1H |
Clave InChI |
VNVXBQATSYBNIC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ONCC1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)



![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)

![2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B14315224.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)


